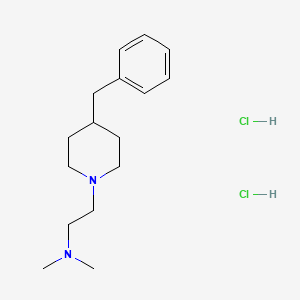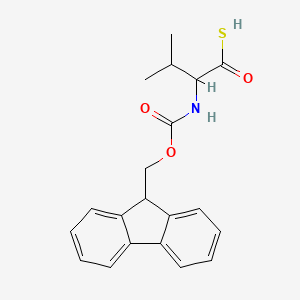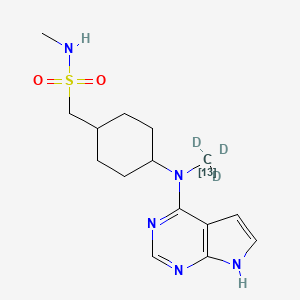
Hexakis(HFPOtrimeralkoxy)phosphazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexakis(HFPOtrimeralkoxy)phosphazene is a complex organic molecule featuring a central phosphazene core flanked by six HFPOtrimeralkoxy groups. This compound is known for its unique structural properties, which include a symmetrical, cage-like configuration. The highly fluorinated nature of the HFPOtrimeralkoxy groups imparts low surface energy to the molecule, making it an ideal candidate for various industrial applications .
Métodos De Preparación
The synthesis of Hexakis(HFPOtrimeralkoxy)phosphazene typically involves a multi-step process. The starting material, hexachlorocyclotriphosphazene, undergoes nucleophilic substitution reactions with HFPOtrimeralkoxy groups. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts such as potassium carbonate . Industrial production methods may involve scaling up these reactions in controlled environments to ensure high yield and purity.
Análisis De Reacciones Químicas
Hexakis(HFPOtrimeralkoxy)phosphazene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the hexachlorocyclotriphosphazene core can be substituted with HFPOtrimeralkoxy groups under nucleophilic conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific reagents and conditions for these reactions are less commonly documented.
Aplicaciones Científicas De Investigación
Hexakis(HFPOtrimeralkoxy)phosphazene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Hexakis(HFPOtrimeralkoxy)phosphazene exerts its effects is primarily related to its structural properties. The highly fluorinated HFPOtrimeralkoxy groups provide low surface energy, which contributes to its non-stick and corrosion-resistant characteristics. The phosphazene core offers thermal stability and the ability to form strong bonds with various substrates .
Comparación Con Compuestos Similares
Hexakis(HFPOtrimeralkoxy)phosphazene can be compared with other similar compounds, such as:
Hexachlorocyclotriphosphazene: The starting material for synthesizing this compound, known for its reactivity and ability to form various derivatives.
Hexafluorophosphazene: Another phosphazene compound with a hexagonal P3N3 ring and six equivalent P-N bonds, used in similar applications.
Hexakis(4-formylphenoxy)cyclotriphosphazene: A derivative with different functional groups, used in the synthesis of liquid crystalline and fire retardant materials.
This compound stands out due to its unique combination of low surface energy, thermal stability, and versatility in various applications.
Propiedades
Número CAS |
1383437-42-0 |
|---|---|
Fórmula molecular |
C54H12F102N3O18P3 |
Peso molecular |
3021.4 g/mol |
Nombre IUPAC |
2,2,4,4,6,6-hexakis[2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C54H12F102N3O18P3/c55-7(25(79,80)81,166-49(145,146)19(73,37(115,116)117)172-43(133,134)13(61,62)31(97,98)99)1-160-178(161-2-8(56,26(82,83)84)167-50(147,148)20(74,38(118,119)120)173-44(135,136)14(63,64)32(100,101)102)157-179(162-3-9(57,27(85,86)87)168-51(149,150)21(75,39(121,122)123)174-45(137,138)15(65,66)33(103,104)105,163-4-10(58,28(88,89)90)169-52(151,152)22(76,40(124,125)126)175-46(139,140)16(67,68)34(106,107)108)159-180(158-178,164-5-11(59,29(91,92)93)170-53(153,154)23(77,41(127,128)129)176-47(141,142)17(69,70)35(109,110)111)165-6-12(60,30(94,95)96)171-54(155,156)24(78,42(130,131)132)177-48(143,144)18(71,72)36(112,113)114/h1-6H2 |
Clave InChI |
XBZUOIVOOVILBJ-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)OP1(=NP(=NP(=N1)(OCC(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)OCC(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(OCC(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)OCC(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)OCC(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-([11'-biphenyl]-4-yl)propanoate](/img/structure/B12300051.png)

![2-[[2-Cyclohexyl-2-(pyrazine-2-carbonylamino)acetyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B12300058.png)


![2,3,5-Trihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal](/img/structure/B12300073.png)
![3a,11,11a-Trihydroxy-9,15a-dimethyl-1-(5-oxo-2,5-dihydro-3-furanyl)icosahydro-7aH,13aH-cyclopenta[7,8]phenanthro[2,3-b]pyrano[3,2-e][1,4]dioxine-13a-carbaldehyde](/img/structure/B12300077.png)
![2H-1-Benzopyran-2-one, 7-[[(1R,4aS,6R,8aS)-decahydro-6-hydroxy-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methyl]-](/img/structure/B12300081.png)
![2-(Trifluoromethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B12300090.png)
![N-[3-(2-amino-4-methyl-1,3-thiazin-4-yl)-4-fluorophenyl]-5-cyanopyridine-2-carboxamide](/img/structure/B12300098.png)




